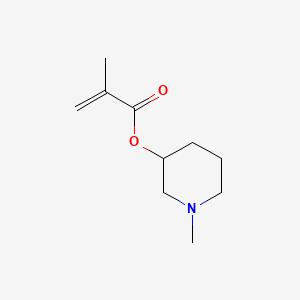
1-Methyl-3-piperidyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-piperidyl methacrylate is an organic compound with the molecular formula C10H17NO2. It is a methacrylate ester derived from methacrylic acid and 1-methyl-3-piperidinol. This compound is known for its applications in polymer chemistry and material science due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3-piperidyl methacrylate can be synthesized through esterification reactions. One common method involves reacting methacrylic acid with 1-methyl-3-piperidinol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with an inert solvent like toluene to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-piperidyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other methacrylates.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1-methyl-3-piperidinol.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions:
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Major Products:
Polymerization: Polymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 1-methyl-3-piperidinol.
Oxidation: N-oxide derivatives of the piperidine ring.
Applications De Recherche Scientifique
1-Methyl-3-piperidyl methacrylate has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as pH sensitivity and temperature responsiveness.
Material Science: Incorporated into coatings and adhesives to enhance their performance.
Biomedical Research: Investigated for its potential in drug delivery systems due to its ability to form biocompatible polymers.
Industrial Applications: Utilized in the production of specialty plastics and resins.
Mécanisme D'action
The mechanism of action of 1-methyl-3-piperidyl methacrylate primarily involves its ability to undergo polymerization and form networks with other monomers. The piperidine ring can interact with various molecular targets, influencing the physical and chemical properties of the resulting polymers. These interactions can affect the polymer’s solubility, thermal stability, and mechanical strength .
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethyl-4-piperidyl methacrylate: Known for its use in stabilizing polymers against degradation.
Diethylaminoethyl methacrylate: Used in the synthesis of pH-sensitive polymers.
Uniqueness: 1-Methyl-3-piperidyl methacrylate stands out due to its unique combination of the piperidine ring and methacrylate ester, which imparts distinct properties to the polymers formed from it. This makes it particularly valuable in applications requiring specific chemical and physical characteristics .
Propriétés
Numéro CAS |
62037-83-6 |
|---|---|
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
(1-methylpiperidin-3-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H17NO2/c1-8(2)10(12)13-9-5-4-6-11(3)7-9/h9H,1,4-7H2,2-3H3 |
Clé InChI |
BGUHYYCDVDXPEO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC1CCCN(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















